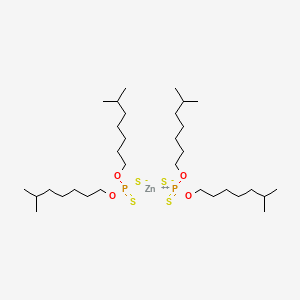![molecular formula C14H12N2NaO5S+ B13748546 sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid](/img/structure/B13748546.png)
sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid is a complex organic compound with a unique structure that combines a benzylidenehydrazinyl group with a sulfobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid typically involves the condensation of benzaldehyde with hydrazine to form benzylidenehydrazine. This intermediate is then reacted with 4-sulfobenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidenehydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzylidenehydrazinyl group.
Reduction: Reduced forms of the benzylidenehydrazinyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid involves its interaction with specific molecular targets. The benzylidenehydrazinyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The sulfobenzoic acid moiety may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzylidenehydrazine derivatives: Compounds with similar benzylidenehydrazinyl groups but different substituents.
Sulfobenzoic acid derivatives: Compounds with similar sulfobenzoic acid moieties but different functional groups.
Uniqueness
Sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid is unique due to the combination of the benzylidenehydrazinyl group with the sulfobenzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C14H12N2NaO5S+ |
|---|---|
Molecular Weight |
343.31 g/mol |
IUPAC Name |
sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid |
InChI |
InChI=1S/C14H12N2O5S.Na/c17-14(18)12-7-6-11(22(19,20)21)8-13(12)16-15-9-10-4-2-1-3-5-10;/h1-9,16H,(H,17,18)(H,19,20,21);/q;+1/b15-9+; |
InChI Key |
MLOYBAMAGFHMSW-NSPIFIKESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC2=C(C=CC(=C2)S(=O)(=O)O)C(=O)O.[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=C(C=CC(=C2)S(=O)(=O)O)C(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


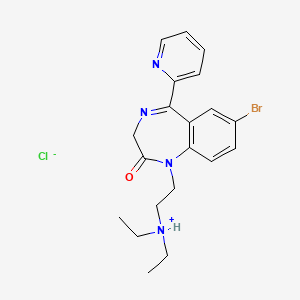

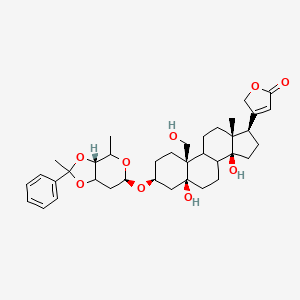
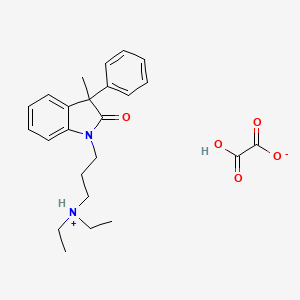
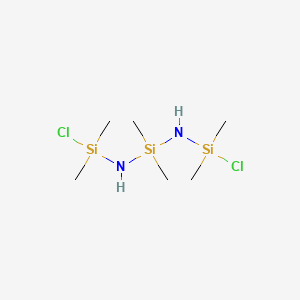

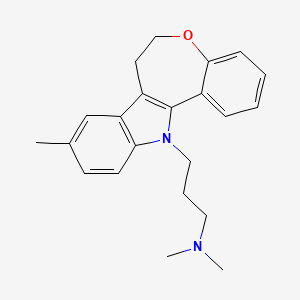



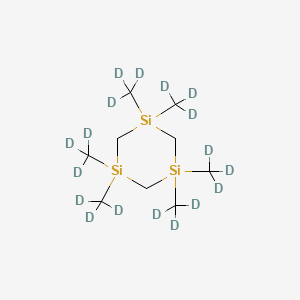
![1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B13748524.png)
![Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B13748529.png)
